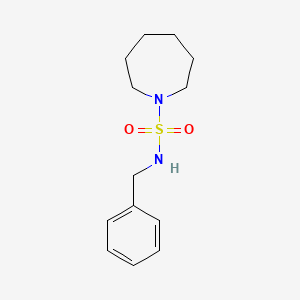

N-苄基氮杂环庚烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzylazepane-1-sulfonamide is a nitrogen-based heterocyclic organic compound with the chemical formula C14H16N2O2S .

Synthesis Analysis

Sulfonamides, including N-benzylazepane-1-sulfonamide, can be synthesized via NH4I-mediated amination of sodium sulfinates . Another method involves the coupling of carboxylic acids and amines to form amide linkages, which are then used to generate sulfonamides .Molecular Structure Analysis

The molecular structure of N-benzylazepane-1-sulfonamide is characterized by the presence of a sulfonamide functional group, which is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .Physical and Chemical Properties Analysis

The molecular formula of N-benzylazepane-1-sulfonamide is C13H20N2O2S, and its molecular weight is 268.38 .科学研究应用

抗寄生虫活性

N-苄基氮杂环庚烷-1-磺酰胺衍生物显示出显著的抗寄生虫活性,特别针对克氏锥虫和利什曼原虫等物种。研究表明,这些化合物表现出核酸酶活性,通过产生活性氧化物质(ROS)导致DNA链断裂。对受处理寄生虫的电子显微镜分析显示细胞结构紊乱,特别影响包含DNA的结构,如细胞核、线粒体和动力体,表明其抗寄生虫作用的潜在机制(Bilbao-Ramos et al., 2012)。

抗氧化和酶抑制

新型磺酰胺的N-苄基衍生物已被研究其抗氧化性和酶抑制能力。这些研究涵盖了一系列生物学测定,包括铁还原抗氧化能力(FRAP)和DPPH自由基清除方法,表明这些化合物作为抗氧化剂的潜力。此外,这些衍生物已被探索其抑制酶活性的能力,如分子对接研究所示,暗示了它们在生物化学研究和潜在治疗应用中的用途(Abbas et al., 2016)。

对人类对硫磷酸酯酶的抑制

进一步的研究探讨了苯磺酰胺衍生物对人类对硫磷酸酯酶-1(hPON1)的抑制。这些研究已经确定了具有竞争性抑制活性的化合物针对hPON1,突显了磺酰胺在调节酶活性中的作用,并为其潜在治疗用途提供了见解(Işık等,2019)。

合成和催化

磺酰胺在化学合成和催化中的作用也已有文献记载,特别是在绿色化学的背景下。例如,通过使用纳米结构催化剂,已实现了磺酰胺和醇的偶联合成碳-氮键的环保合成。这种方法强调了磺酰胺在促进可持续化学过程中的重要性(Shi et al., 2009)。

酶抑制和抗氧化潜力

从苯磺酰氯合成的磺酰胺显示出酶抑制和抗氧化潜力。这些化合物,特别是基于苯丙氨酸的化合物,已被评估其清除自由基和抑制酶活性的能力,如胰蛋白酶和胆碱酯酶。它们的生物活性突显了磺酰胺在制药和生物化学研究中的多功能性(Danish et al., 2021)。

电化学应用

磺酰胺已被用于电化学应用,以防止敏感分子中的β-断裂和外消旋化。这种方法已应用于环丙胺和α-氨基亚锡烷,展示了磺酰胺在通过电化学方法保护和修改化学结构中的实用性(Viaud et al., 2012)。

作用机制

Target of Action

N-benzylazepane-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

N-benzylazepane-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . It is a structural analogue of para-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial DNA synthesis, effectively stopping bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by N-benzylazepane-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . The downstream effect of this inhibition is the prevention of bacterial DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

They are known to be metabolized in the liver and excreted primarily in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and potential for side effects.

Result of Action

The primary result of N-benzylazepane-1-sulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound effectively halts the production of bacterial DNA, thereby stopping bacterial proliferation . This makes it a potentially effective antibacterial agent.

Action Environment

The action, efficacy, and stability of N-benzylazepane-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect its pharmacokinetics and pharmacodynamics

未来方向

属性

IUPAC Name |

N-benzylazepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c16-18(17,15-10-6-1-2-7-11-15)14-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLOZBPUPTMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)

![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)

![2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene](/img/structure/B2428594.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)

![N-(2-methoxy-5-nitrophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2428602.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2428603.png)

![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)